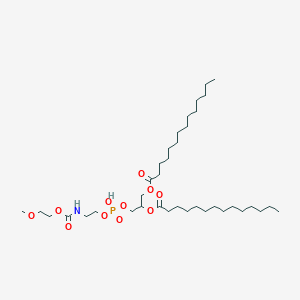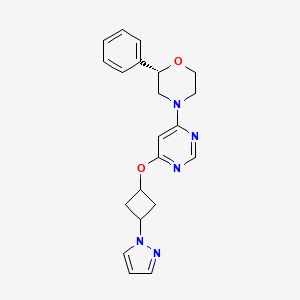
Elovl1-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ELOVL1-22 is a compound that acts as an inhibitor of the enzyme elongation of very long chain fatty acid 1 (ELOVL1). This enzyme is responsible for the elongation of fatty acids, which are crucial for various cellular processes, including lipid metabolism, membrane structure, and cell signaling . ELOVL1-22 has been studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ELOVL1-22 involves the development of pyrimidine ether-based compounds. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of ELOVL1-22 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of high-throughput screening techniques to identify the most efficient synthetic pathways and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
ELOVL1-22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the reactions . The reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of ELOVL1-22, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
ELOVL1-22 has a wide range of scientific research applications, including:
Mechanism of Action
ELOVL1-22 exerts its effects by inhibiting the activity of the enzyme elongation of very long chain fatty acid 1 (ELOVL1). This inhibition reduces the synthesis of very long chain fatty acids, which are essential for various cellular processes . The molecular targets of ELOVL1-22 include the active site of the ELOVL1 enzyme, where it binds and prevents the elongation of fatty acids . The pathways involved in this mechanism include lipid metabolism and cell signaling pathways that rely on the synthesis of very long chain fatty acids .
Comparison with Similar Compounds
ELOVL1-22 is unique in its selective inhibition of the ELOVL1 enzyme. Similar compounds include other inhibitors of the ELOVL family of enzymes, such as:
ELOVL2 Inhibitors: Target the elongation of polyunsaturated fatty acids.
ELOVL3 Inhibitors: Involved in the elongation of saturated and monounsaturated fatty acids.
ELOVL4 Inhibitors: Affect the synthesis of very long chain saturated and polyunsaturated fatty acids.
Compared to these similar compounds, ELOVL1-22 is distinguished by its high selectivity for ELOVL1 and its potential therapeutic applications in treating metabolic and neurodegenerative diseases .
Properties
Molecular Formula |
C21H23N5O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2S)-2-phenyl-4-[6-(3-pyrazol-1-ylcyclobutyl)oxypyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C21H23N5O2/c1-2-5-16(6-3-1)19-14-25(9-10-27-19)20-13-21(23-15-22-20)28-18-11-17(12-18)26-8-4-7-24-26/h1-8,13,15,17-19H,9-12,14H2/t17?,18?,19-/m1/s1 |
InChI Key |
JXGFJBHPOCYADP-CTWPCTMYSA-N |
Isomeric SMILES |
C1CO[C@H](CN1C2=CC(=NC=N2)OC3CC(C3)N4C=CC=N4)C5=CC=CC=C5 |
Canonical SMILES |
C1COC(CN1C2=CC(=NC=N2)OC3CC(C3)N4C=CC=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


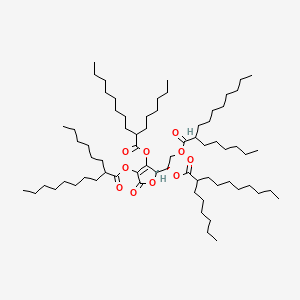
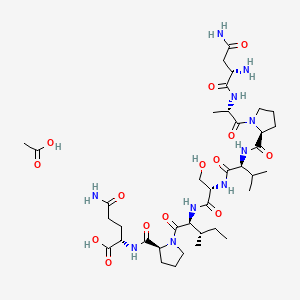

![cyclohexyl-[4-(hydroxymethyl)-5-methyl-8-(2-phenylethynyl)-3,3a,4,9b-tetrahydro-2H-pyrrolo[3,2-c]quinolin-1-yl]methanone](/img/structure/B10828810.png)

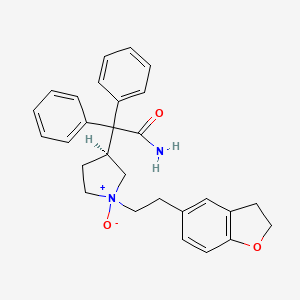

![7-Ethyl-5-(2-fluorophenyl)-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B10828837.png)
![6,6,9-Trimethyl-3-pentyl-1H-dibenzo[b,d]pyran-1,4(6H)-dione](/img/structure/B10828849.png)

![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hexylbenzene-1,3-diol](/img/structure/B10828859.png)

![(10S,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10828882.png)
